molecular formula C12H12N2O3 B2868465 3-(2-Methyl-4-oxo-4H-quinazolin-3-YL)-propionic acid CAS No. 65452-93-9

3-(2-Methyl-4-oxo-4H-quinazolin-3-YL)-propionic acid

Cat. No. B2868465
CAS RN: 65452-93-9
M. Wt: 232.239
InChI Key: RHKNYUITXQMCRB-UHFFFAOYSA-N
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Description

The compound “3-(2-Methyl-4-oxo-4H-quinazolin-3-YL)-propionic acid” is a quinazolinone derivative . Quinazolinones and their derivatives are known for their wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, quinazolinone derivatives can be synthesized through various methods . For instance, a novel quinazolinone analogue was designed and synthesized by substituting the thiourea group and phenyl ring at N-3 and C-2 positions of the quinazoline ring, respectively .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C16H12N2O3/c1-10-17-13-8-4-2-6-11 (13)15 (19)18 (10)14-9-5-3-7-12 (14)16 (20)21/h2-9H,1H3, (H,20,21) . The molecular weight of the compound is 280.28 .

Scientific Research Applications

Antiallergic Activity

(E)-3-(4-Oxo-4H-quinazolin-3-yl)-2-propenoic acids, including derivatives of 3-(2-Methyl-4-oxo-4H-quinazolin-3-YL)-propionic acid, have shown potential as antiallergy agents. A study highlighted that certain substituents at specific positions on the quinazoline ring enhanced antiallergic activity in the rat passive cutaneous anaphylaxis test (LeMahieu et al., 1983).

Analgesic and Anti-inflammatory Properties

Quinazoline derivatives, including those similar to this compound, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Research found that certain compounds exhibited significant activity in these areas (Dash et al., 2017).

Antimicrobial Activity

Various studies have synthesized quinazoline derivatives and evaluated their antimicrobial properties. Some compounds showed notable effectiveness against microbes (El-Shenawy, 2017).

Anticonvulsant Activity

Research into 4-Quinazolinone derivatives has indicated potential anticonvulsant activity. Compounds designed based on structural features necessary for anticonvulsant effects showed promising results in comparison to reference drugs (Noureldin et al., 2017).

Anticancer Potential

Synthesis and molecular modeling of novel α-aminophosphonates based on the quinazolinone moiety have demonstrated potential anticancer activities. Some compounds displayed significant anti-proliferative activity against various cancer cell lines (Awad et al., 2018).

Renal Vasodilator Activity

A series of quinazolinedione derivatives, related to this compound, were found to be effective as renal vasodilators, with one compound demonstrating significant potency and selectivity (Russell et al., 1992).

properties

IUPAC Name

3-(2-methyl-4-oxoquinazolin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-13-10-5-3-2-4-9(10)12(17)14(8)7-6-11(15)16/h2-5H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKNYUITXQMCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10876758
Record name 4-OXO-3-QUINAZOLINEPROPIONIC ACID,2-METHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10876758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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